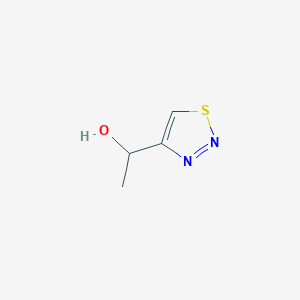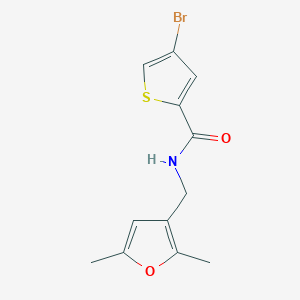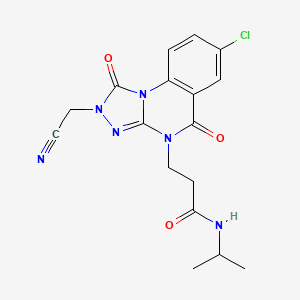
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known as DMEMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMEMB belongs to the class of benzamide derivatives and is a selective antagonist of the dopamine D3 receptor. In
作用机制
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic dopaminergic system, which is involved in reward, motivation, and addiction. By blocking the dopamine D3 receptor, 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can modulate dopamine release in the brain and potentially alleviate symptoms of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been shown to reduce cocaine self-administration in rats, suggesting its potential use as an anti-addictive agent. 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has also been shown to have antidepressant-like effects in animal models, suggesting its potential use as an antidepressant. However, further research is needed to fully understand the biochemical and physiological effects of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
实验室实验的优点和局限性
One advantage of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is its high selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopamine release in the brain. However, one limitation of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. Additionally, 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical trials remain unknown.
未来方向
Future research on 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide could focus on its potential therapeutic applications in addiction, depression, and schizophrenia. Additionally, further studies could investigate the safety and efficacy of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide in human clinical trials. Finally, 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide could be used as a tool to better understand the role of the dopamine D3 receptor in neurological and psychiatric disorders.
合成方法
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can be synthesized using a multi-step process involving the reaction of 3-(dimethylamino)benzoyl chloride with 1-(2-methoxyethyl)-4-piperidinol in the presence of a base. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
科学研究应用
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has a high affinity for the dopamine D3 receptor, which is implicated in addiction, depression, and schizophrenia. 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been shown to modulate dopamine release in the brain, suggesting its potential use as an antipsychotic or antidepressant.
属性
IUPAC Name |
3-(dimethylamino)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-20(2)17-6-4-5-16(13-17)18(22)19-14-15-7-9-21(10-8-15)11-12-23-3/h4-6,13,15H,7-12,14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPARPPTKRLTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)
![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)
![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)


![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)
![N-(3-Methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2974671.png)



![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)